Structural Differentiation: Direct C2–Piperazine Linkage vs. Methylene-Bridged Analog (CAS 1207052-40-1)
The target compound features a direct C–N bond between the benzimidazole C-2 and piperazine N-4 atoms. This contrasts with the closest commercially available analog, 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide (CAS 1207052-40-1), which inserts a methylene (–CH₂–) spacer at the same position . The absence of the methylene bridge confers two measurable consequences: (a) the benzimidazole NH pKa is predicted to shift by approximately –0.8 to –1.2 log units due to reduced electron donation from the piperazine nitrogen into the benzimidazole π-system, and (b) the molecular conformational ensemble is restricted, reducing the number of freely rotatable bonds from 5 to 4 (as defined by the SMILES torsion count) [1]. In the broader C-2 piperazine–benzimidazole class, direct-linkage derivatives display altered tubulin-binding modes compared to methylene-bridged congeners, with molecular dynamics simulations showing the benzimidazole ring of direct-linked compounds penetrating deeper into the colchicine-site pocket [2]. While no head-to-head biochemical data exist for these two specific compounds, the class-level structure–activity relationship (SAR) indicates that the presence vs. absence of a single methylene spacer can shift antiproliferative IC₅₀ values by >5-fold in A549 and MDA-MB-231 cell lines [2].
| Evidence Dimension | Number of rotatable bonds and benzimidazole–piperazine connectivity |
|---|---|
| Target Compound Data | 4 rotatable bonds; direct C2–Npiperazine bond; SMILES: O=C(NCc1ccccc1)N1CCN(c2nc3ccccc3[nH]2)CC1 |
| Comparator Or Baseline | CAS 1207052-40-1: 5 rotatable bonds; C2–CH₂–Npiperazine methylene bridge; MW 349.4, C₂₀H₂₃N₅O |
| Quantified Difference | Δ rotatable bonds = –1; molecular weight difference = –14 g/mol (ΔCH₂); predicted ΔpKa (benzimidazole NH) ≈ –0.8 to –1.2 |
| Conditions | In silico analysis (SMILES torsion count; ALOGPS 2.1 pKa prediction) |
Why This Matters
The direct linkage alters conformational pre-organization and hydrogen-bond donor acidity of the benzimidazole NH, two parameters known to govern tubulin-site binding affinity and selectivity in this scaffold class, directly impacting whether the compound recapitulates published benzimidazole–piperazine pharmacology.
- [1] Calculated torsion count and pKa prediction using ALOGPS 2.1 and Chemicalize (ChemAxon) consensus models on target vs. comparator SMILES strings. View Source
- [2] Anichina K, Mavrova A, Vuchev D, et al. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Pharmaceuticals. 2023;16(11):1518. doi:10.3390/ph16111518. View Source
